molecular formula C19H22N2 B2758789 2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 615279-26-0

2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2758789
CAS No.: 615279-26-0
M. Wt: 278.399
InChI Key: LKQDXIQLJZFZFZ-UHFFFAOYSA-N
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Description

2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a benzene ring fused to a diazole core (positions 1 and 3). The substituents include:

  • Methyl group at position 2 of the benzodiazole ring.
  • (2,3,5,6-tetramethylphenyl)methyl group at position 1, comprising a mesitylene-derived aromatic ring (2,3,5,6-tetramethylphenyl) attached via a methylene bridge.

Properties

IUPAC Name

2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-12-10-13(2)15(4)17(14(12)3)11-21-16(5)20-18-8-6-7-9-19(18)21/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDXIQLJZFZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C(=NC3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One efficient method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, and the compounds can be easily separated using hexane and water washes.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions. The process may include the use of formic acid or trimethyl orthoformate as reagents, or the reaction with aromatic aldehydes in the presence of catalysts . These methods ensure high yield and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium metabisulphite.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Sodium metabisulphite in a solvent mixture.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, coordinating with lone pairs of electrons on functional groups, making them more reactive. This activation allows for the formation of new bonds and the synthesis of various organic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The table below compares the target compound with structurally related benzodiazole derivatives:

Compound Name Substituents Molecular Weight Key Structural Features Potential Applications
Target: 2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole 2-methyl, 1-(2,3,5,6-tetramethylphenyl)methyl 318.42* Bulky aryl group; high lipophilicity Drug discovery (inferred)
N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide 2-(ethylacetamide), 1-(2,3,5,6-tetramethylphenyl)methyl 349.47 Amide functionality; enhanced polarity Pharmacological studies
2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole (CAS 3384-30-3) 2-(2-chlorophenoxymethyl) 274.72 Chlorine atom; ether linkage Antimicrobial/antifungal agents
2-Methyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole 2-methyl, 1-propargyl 185.23 Alkyne group; compact substituent Click chemistry intermediates
2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole (2b) 2-styryl group 222.26 Conjugated double bond; planar structure Fluorescent probes
5-Methyl-2-(2-methyl-1-(1-((1-(perfluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)butyl)isoindoline-1,3-dione (6s) Triazole, perfluorophenyl, phthalimide 656.44 Fluorinated aryl; multi-heterocyclic framework Antiparasitic agents

*Calculated based on formula C₁₉H₂₂N₂.

Key Observations:
  • Electronic Properties : Electron-donating methyl groups contrast with electron-withdrawing substituents (e.g., chlorine in ), altering reactivity in electrophilic substitution or binding interactions.
  • Functional Groups : Derivatives with amides () or triazoles () introduce hydrogen-bonding sites, enhancing target specificity in drug design.

Physicochemical Properties

  • Melting Points : While data for the target are unavailable, analogous compounds exhibit wide ranges (89–200°C). Bulky substituents (e.g., tetramethylphenyl) likely increase melting points due to improved crystal packing .
  • Spectroscopic Data: ¹H NMR: The tetramethylphenyl group’s protons would resonate as a singlet near δ 2.3–2.5 ppm (12H, CH₃), distinct from aryl protons in chlorophenoxymethyl derivatives (δ 6.5–7.5 ppm) . IR: Absence of carbonyl or amide bands distinguishes the target from acetamide-containing analogs ().

Biological Activity

2-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H26N2
  • Molecular Weight: 322.4 g/mol
  • CAS Number: 950353-79-4

Biological Activity Overview

Research indicates that benzodiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, a study reported that certain benzodiazole compounds demonstrated significant cytotoxic effects against multiple cancer cell lines.

Cell Line IC50 (µM) Reference
A54910
HeLa12
B16F1015

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. The specific compound may interact with cellular pathways that regulate these processes.

The proposed mechanisms through which 2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole exerts its effects include:

  • Inhibition of Topoisomerases: This leads to DNA damage and subsequent apoptosis.
  • Modulation of Signal Transduction Pathways: Influencing pathways such as PI3K/Akt and MAPK can alter cell survival and proliferation.

Case Studies

  • Study on Antitumor Activity:
    A study conducted on various benzodiazole derivatives found that those with bulky substituents exhibited enhanced activity against cancer cell lines. The specific compound was included in a screening assay where it showed significant inhibition of tumor growth in vitro.
  • Synergistic Effects:
    Another investigation explored the combination of this compound with standard chemotherapeutics. Results indicated a synergistic effect that reduced IC50 values significantly when used in combination therapies.

Safety and Toxicity

The safety profile of 2-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to fully establish its safety profile.

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